molecular formula C8H6N2O2 B1589658 Pyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 104468-87-3

Pyrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B1589658
CAS No.: 104468-87-3
M. Wt: 162.15 g/mol
InChI Key: PKBWKZMOZIZGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridine-5-carboxylic acid: is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and significant roles in medicinal chemistry. The structure of this compound consists of a fused pyrazole and pyridine ring system, which imparts unique chemical and physical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyridine-5-carboxylic acid typically involves a multi-step process. One common method includes the cyclocondensation of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates. These intermediates then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to yield pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. The final step involves hydrolysis of these derivatives in the presence of sodium hydroxide to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Pyrazolo[1,5-a]pyridine-5-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting various enzymes, making it a candidate for developing new therapeutic agents .

Medicine: The compound has been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of new materials with unique photophysical properties. These materials have applications in optoelectronics and as fluorescent probes .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its fused ring system, which imparts unique electronic properties and enhances its binding affinity to biological targets. This makes it more effective in certain applications compared to its simpler counterparts .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBWKZMOZIZGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451195
Record name Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104468-87-3
Record name Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Reactant of Route 3
Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Reactant of Route 5
Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Pyrazolo[1,5-a]pyridine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.